molecular formula C11H10BrNO2 B1417120 Ethyl 3-bromo-6-cyano-2-methylbenzoate CAS No. 1805414-53-2

Ethyl 3-bromo-6-cyano-2-methylbenzoate

Cat. No. B1417120
CAS RN: 1805414-53-2
M. Wt: 268.11 g/mol
InChI Key: UWZYQLMGTGSCBH-UHFFFAOYSA-N
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Description

This compound is likely a derivative of benzoic acid, which is a common structure in organic chemistry. It has bromo, cyano, and methyl functional groups attached to the benzene ring, and an ethyl ester group attached to the carboxylic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, cyano, and methyl groups onto the benzene ring, and the formation of the ethyl ester from the carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the functional groups on the benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing or electron-donating properties of the functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by the functional groups present .

Mechanism of Action

If this compound were used as a drug or a reactant in a chemical reaction, its mechanism of action would depend on its molecular structure and the nature of the other compounds present .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential uses and future research directions for this compound would depend on its physical and chemical properties, as well as its reactivity .

properties

IUPAC Name

ethyl 3-bromo-6-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)9(12)5-4-8(10)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZYQLMGTGSCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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